
Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone is a chemical compound with the molecular formula C14H18O2. This compound is primarily used in the pharmaceutical industry as a reference standard for analytical method development and validation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone involves the reaction of cyclopropyl ketone with 4-(1-hydroxy-2-methylpropan-2-yl)phenyl derivatives . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound meets the required specifications for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Halogens, alkylating agents; often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(3-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties . Its role as a reference standard in pharmaceutical analysis further highlights its importance and utility in scientific research and industry .
Properties
CAS No. |
169280-26-6 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
cyclopropyl-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C14H18O2/c1-14(2,9-15)12-7-5-11(6-8-12)13(16)10-3-4-10/h5-8,10,15H,3-4,9H2,1-2H3 |
InChI Key |
HUUQDOJUOIKSKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


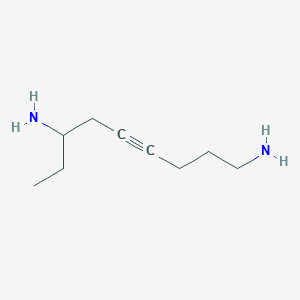
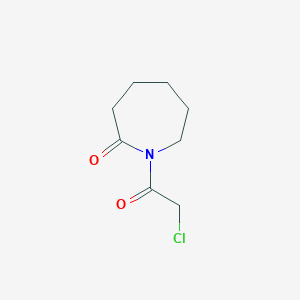
![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)
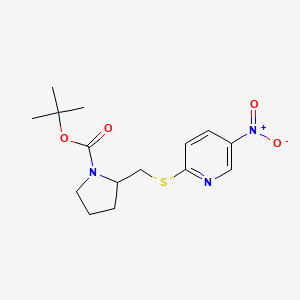
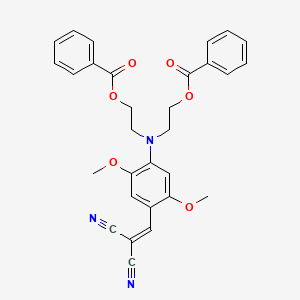
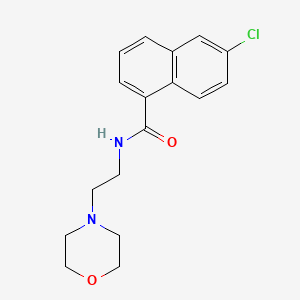
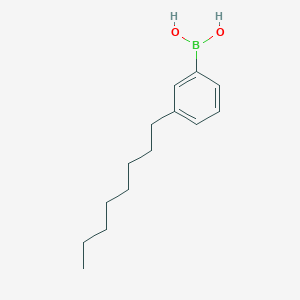
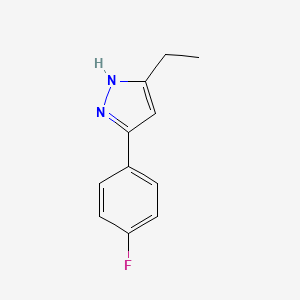

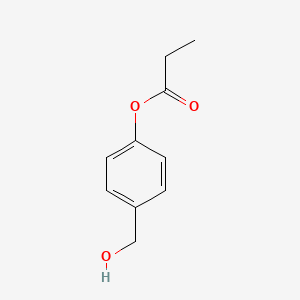
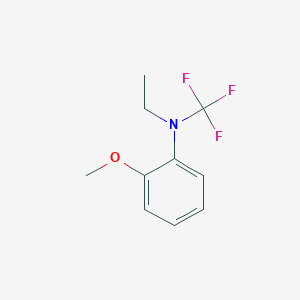

![4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B13968125.png)
